molecular formula C50H66N10O12S2 B10822620 U-II-(4-11) (human)

U-II-(4-11) (human)

Cat. No.: B10822620
M. Wt: 1063.3 g/mol
InChI Key: OQZDXQFQHJIOEY-LOWSNRHLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

U-II-(4-11) (human), also known as human urotensin-II (4-11), is a synthetic fragment of the human urotensin-II peptide. Urotensin-II is a cyclic dodecapeptide originally isolated from the urophysial extracts of the gobiid teleost Gillichthys mirabilis (long-jawed mudsucker). This peptide is known for its potent vasoactive properties, making it a significant molecule in the study of cardiovascular physiology and pathology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of U-II-(4-11) (human) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of U-II-(4-11) (human) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: U-II-(4-11) (human) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation-reduction reactions involving its cysteine residues.

Common Reagents and Conditions:

    Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues to form disulfide bonds.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can reduce disulfide bonds back to free thiols.

Major Products: The major products of these reactions are the peptide itself and its oxidized or reduced forms, depending on the specific conditions used .

Scientific Research Applications

U-II-(4-11) (human) has a wide range of applications in scientific research:

Mechanism of Action

U-II-(4-11) (human) exerts its effects by binding to the urotensin-II receptor, a G protein-coupled receptor (GPCR). Upon binding, it activates the Gq/11 protein, leading to increased inositol phosphate turnover and elevated intracellular calcium levels. This cascade results in potent vasoconstriction, which is the primary physiological effect of urotensin-II .

Comparison with Similar Compounds

Uniqueness: U-II-(4-11) (human) is unique due to its high potency and efficacy as a ligand for the urotensin-II receptor. It is approximately three times more potent than the parent peptide, making it a valuable tool for studying the urotensin-II signaling pathway and its physiological effects .

Properties

Molecular Formula

C50H66N10O12S2

Molecular Weight

1063.3 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C50H66N10O12S2/c1-27(2)42(50(71)72)60-49(70)40(26-74)59-46(67)37(21-29-15-17-31(61)18-16-29)55-44(65)35(14-8-9-19-51)54-47(68)38(22-30-24-53-34-13-7-6-12-32(30)34)57-45(66)36(20-28-10-4-3-5-11-28)56-48(69)39(25-73)58-43(64)33(52)23-41(62)63/h3-7,10-13,15-18,24,27,33,35-40,42,53,61,73-74H,8-9,14,19-23,25-26,51-52H2,1-2H3,(H,54,68)(H,55,65)(H,56,69)(H,57,66)(H,58,64)(H,59,67)(H,60,70)(H,62,63)(H,71,72)/t33-,35-,36-,37-,38-,39-,40-,42-/m0/s1

InChI Key

OQZDXQFQHJIOEY-LOWSNRHLSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CS)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CS)NC(=O)C(CC(=O)O)N

Origin of Product

United States

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